7-chloro-1H-indazole
Overview
Description
7-Chloro-1H-indazole is a heterocyclic compound that is part of the indazole family, characterized by a fusion of benzene and pyrazole rings. This compound has been the subject of various studies due to its potential biological activities. For instance, it has been incorporated into conjugates with isatin-7-chloroquinoline and 3-hydroxy-indole-7-chloroquinoline, which were synthesized and tested for antimalarial activity against a chloroquine-resistant strain of Plasmodium falciparum, with some showing promising results . Additionally, indazole analogues have been synthesized and evaluated for diuretic activity, although they were found to be less active than their benzisoxazole counterparts . The indazole scaffold is also explored for its inhibitory effects on nitric oxide synthases (NOS), with certain substitutions on the indazole ring enhancing the inhibitory effects significantly .
Synthesis Analysis
The synthesis of 7-chloro-1H-indazole derivatives involves various chemical strategies to introduce functional groups that may enhance the biological activity of the compound. For example, the synthesis of 1H-1,2,3-triazole-tethered isatin-7-chloroquinoline and 3-hydroxy-indole-7-chloroquinoline conjugates involves the creation of a link between the indazole ring and other biologically active moieties to target the malaria parasite . The synthesis of diuretic analogues also involves the substitution of the indazole ring, which affects the activity of the resulting compounds .
Molecular Structure Analysis
The molecular structure of 7-chloro-1H-indazole derivatives can significantly influence their biological activity. For instance, the crystal structure of a particular derivative, N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, reveals that the indazole system is almost planar and nearly perpendicular to the attached allyl chain. This orientation may affect how the molecule interacts with biological targets . The dihedral angle between the indazole system and the benzene ring is also a critical factor that can influence the compound's binding properties .
Chemical Reactions Analysis
The reactivity of 7-chloro-1H-indazole derivatives is central to their potential as pharmacological agents. The introduction of substituents such as the n-butyl linker in antimalarial conjugates or the carbonitrile group in NOS inhibitors demonstrates the versatility of the indazole ring in undergoing chemical reactions that can tailor the molecule for specific biological functions. The competitive inhibition of NO formation by certain indazole derivatives against both substrate and cofactor further illustrates the chemical reactivity of these compounds in a biological context .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-chloro-1H-indazole derivatives, such as solubility, stability, and hydrogen bonding capability, are crucial for their biological efficacy. The crystal structure analysis provides insights into the hydrogen bonding patterns that can form a three-dimensional network in the crystal lattice, which may be indicative of the compound's behavior in biological systems . The planarity of the indazole system and its dihedral angle with other groups in the molecule can affect its physical properties and, consequently, its pharmacokinetic profile .
Scientific Research Applications
Inhibition of Nitric Oxide Synthase
7-chloro-1H-indazole and its derivatives have been extensively studied for their inhibitory effects on nitric oxide synthase (NOS). This enzyme plays a critical role in various physiological processes in the body. Research has shown that indazole-based inhibitors like 7-chloro-1H-indazole can effectively inhibit NOS activity in different brain regions and in the adrenal gland. Such inhibitors are valuable for exploring the biological roles of nitric oxide in the central nervous system (Babbedge, Bland-Ward, Hart, & Moore, 1993).
Anticancer Potential
Indazole compounds, including 7-chloro-1H-indazole, have shown promising results in anticancer research. Studies have highlighted their role in inhibiting the growth of cancer cells, particularly in the context of brain cancers. This is attributed to their ability to interfere with specific cellular mechanisms crucial for cancer cell survival and proliferation (Hummer et al., 2013).
Synthesis and Medicinal Importance
The synthesis of indazole motifs, including 7-chloro-1H-indazole, is a significant area of research due to their medicinal importance. These compounds exhibit a wide range of biological and pharmaceutical applications, such as antibacterial, antidepressant, anti-inflammatory, antihypertensive, and anti-cancer properties. The development of novel synthetic routes for these compounds is critical for advancing pharmaceutical research (Gaikwad et al., 2015).
Antibacterial and Antifungal Properties
7-chloro-1H-indazole and its analogs have been studied for their antibacterial and antifungal properties. Research indicates that these compounds are effective against various bacterial strains and fungal infections. This opens up potential applications in treating infectious diseases and developing new antimicrobial agents (Panda et al., 2022).
Inhibitory Effects on Monoamine Oxidase B
Indazole derivatives, including 7-chloro-1H-indazole, have been identified as potent inhibitors of monoamine oxidase B (MAO-B). This enzyme is involved in the breakdown of neurotransmitters in the brain. Inhibiting MAO-B can have therapeutic implications in treating neurological disorders such as depression and Parkinson's disease (Tzvetkov et al., 2014).
Safety And Hazards
Future Directions
Indazole derivatives have been investigated for various medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, the future directions of 7-Chloro-1H-indazole could potentially involve further exploration of its medicinal applications.
properties
IUPAC Name |
7-chloro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYOYUQVNPTVQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455690 | |
Record name | 7-chloro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-1H-indazole | |
CAS RN |
37435-12-4 | |
Record name | 7-chloro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Chloro-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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